Brevetoxin

描述

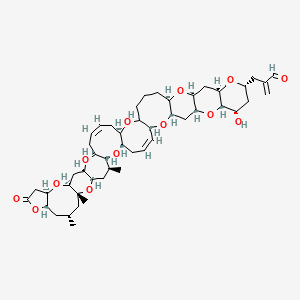

Structure

2D Structure

属性

CAS 编号 |

98225-48-0 |

|---|---|

分子式 |

C48H68O13 |

分子量 |

853.0 g/mol |

IUPAC 名称 |

2-[[(1S,3R,4S,6S,8R,10R,12S,16R,18S,20R,22S,24Z,27R,29S,33R,35S,37R,39R,41S,42S,44R,46S,48R,49Z)-41-hydroxy-4,8,10-trimethyl-14-oxo-2,7,13,17,21,28,34,38,43,47-decaoxadecacyclo[25.24.0.03,22.06,20.08,18.012,16.029,48.033,46.035,44.037,42]henpentaconta-24,49-dien-39-yl]methyl]prop-2-enal |

InChI |

InChI=1S/C48H68O13/c1-25-16-36-41(22-45(51)58-36)57-44-21-40-42(61-48(44,4)23-25)17-27(3)46-35(56-40)10-6-5-9-30-33(59-46)13-7-12-32-31(53-30)11-8-14-34-37(54-32)19-39-38(55-34)20-43-47(60-39)29(50)18-28(52-43)15-26(2)24-49/h5-7,12,24-25,27-44,46-47,50H,2,8-11,13-23H2,1,3-4H3/b6-5-,12-7-/t25-,27+,28-,29+,30-,31+,32-,33+,34-,35+,36+,37+,38+,39-,40-,41-,42+,43-,44+,46-,47+,48-/m1/s1 |

InChI 键 |

NQICGQXVXIAURW-UUSBQWGHSA-N |

手性 SMILES |

C[C@@H]1C[C@H]2[C@@H](CC(=O)O2)O[C@H]3C[C@@H]4[C@H](C[C@@H]([C@@H]5[C@@H](O4)C/C=C\C[C@@H]6[C@@H](O5)C/C=C\[C@@H]7[C@@H](O6)CCC[C@@H]8[C@@H](O7)C[C@@H]9[C@@H](O8)C[C@@H]2[C@@H](O9)[C@H](C[C@H](O2)CC(=C)C=O)O)C)O[C@@]3(C1)C |

规范 SMILES |

CC1CC2C(CC(=O)O2)OC3CC4C(CC(C5C(O4)CC=CCC6C(O5)CC=CC7C(O6)CCCC8C(O7)CC9C(O8)CC2C(O9)C(CC(O2)CC(=C)C=O)O)C)OC3(C1)C |

产品来源 |

United States |

Foundational & Exploratory

The Enigmatic Assembly Line: A Technical Guide to Brevetoxin Biosynthesis in Dinoflagellates

For Immediate Release

This technical guide provides a comprehensive overview of the current understanding of brevetoxin biosynthesis in marine dinoflagellates, primarily the species Karenia brevis. Brevetoxins, a group of potent neurotoxins, are complex ladder-frame polyether compounds responsible for neurotoxic shellfish poisoning (NSP) and large-scale fish kills associated with harmful algal blooms (HABs), commonly known as "red tides." Elucidating their biosynthetic pathway is a formidable challenge due to the immense genomic complexity of dinoflagellates, but significant progress has been made in identifying the fundamental building blocks and genetic machinery. This document synthesizes key findings for researchers, scientists, and drug development professionals, detailing the proposed biosynthetic pathway, the genetic basis, experimental methodologies, and quantitative data.

The Core Pathway: A Polyketide Puzzle

Brevetoxins are classified as polyketides, a diverse group of secondary metabolites assembled from simple carboxylic acid subunits.[1] Their intricate ladder-like structure, composed of multiple fused ether rings, suggests a highly complex and controlled enzymatic assembly line.[2]

Precursor Incorporation: An Unconventional Route

Isotopic labeling studies have been instrumental in tracing the carbon backbone of brevetoxins. These experiments have confirmed that the biosynthesis deviates significantly from classical polyketide pathways.[3] While acetate serves as a primary building block, there is an unusual incorporation pattern where carbons from the citric acid cycle, such as succinate and α-ketoglutarate, are also utilized.[3] Furthermore, some pendent methyl groups are derived from S-adenosyl methionine (SAM), while others originate from acetate methyl groups.[1] This complex precursor utilization points towards a novel mode of polyketide synthesis involving atypical enzymatic machinery.[1][3]

The Role of Polyketide Synthases (PKS)

The enzymatic powerhouses behind this compound synthesis are believed to be Type I polyketide synthases (PKSs).[1] These are massive, multi-domain enzyme complexes that catalyze the sequential condensation of acyl-CoA precursors in an assembly-line fashion. In K. brevis, transcriptomic studies have identified genes for both large, modular Type I PKSs and single-domain PKSs.[4] Hybrid polyketide synthase-nonribosomal peptide synthetase (PKS-NRPS) genes have also been discovered, although their direct role in this compound synthesis is yet to be confirmed.[1] The sheer size and complexity of the this compound molecule suggest the involvement of enormous "megasynthases" that coordinate the precise sequence of condensation and modification reactions.

The Epoxide Cascade Hypothesis

A prevailing hypothesis for the formation of the characteristic ladder-frame structure involves an elegant cyclization cascade.[2] This model proposes that the PKS machinery first assembles a long, linear polyene chain. This precursor is then subjected to a series of stereospecific epoxidation reactions, creating a polyepoxide intermediate. A subsequent cascade of concerted, enzyme-catalyzed epoxide-opening events would then "zip up" the backbone to form the fused ether rings in a highly controlled stereochemical manner.[2] While biomimetic chemical syntheses have demonstrated the feasibility of such cascades, direct biological evidence for this process in K. brevis remains an active area of research.[2]

The Genetic Blueprint: Unraveling the Dinoflagellate Genome

Identifying the genes responsible for this compound production is a significant hurdle due to the massive and uniquely organized genomes of dinoflagellates. Despite these challenges, molecular techniques have successfully identified and localized PKS genes within K. brevis, confirming their origin in the dinoflagellate itself rather than in associated symbiotic bacteria.[5]

Transcriptome sequencing of different K. brevis clones has revealed the expression of multiple PKS genes.[4][6] Quantitative proteomic analyses comparing high- and low-toxin producing strains have identified specific PKS enzymes that are significantly more abundant in the high-toxin strain, making them prime candidates for further investigation into their role in this compound biosynthesis.[4] Two ketosynthase (KS) sequences, in particular, were found exclusively in this compound-producing strains of K. brevis, strengthening their candidacy as key genes in the pathway.[1]

Experimental Protocols

The elucidation of the this compound biosynthetic pathway relies on a combination of advanced molecular and analytical techniques.

Identification of PKS Genes

A common workflow to identify candidate genes for this compound synthesis involves several key molecular biology steps.

Protocol: PKS Gene Fragment Identification

-

Sample Collection: Karenia brevis cells are cultured and harvested during the logarithmic growth phase.

-

Nucleic Acid Extraction: Total RNA and genomic DNA are extracted from the cell pellets using standard commercial kits or TRIzol-based methods.

-

Degenerate PCR: Degenerate primers are designed based on conserved regions of known ketosynthase (KS) domains of Type I PKSs. PCR is performed on genomic DNA to amplify a variety of PKS gene fragments.[1]

-

Cloning and Sequencing: The resulting PCR products are cloned into a suitable vector (e.g., pGEM-T Easy Vector). A library of clones is created, and individual clones are sequenced to identify unique KS sequences.

-

Transcriptome Sequencing (RNA-Seq): To confirm gene expression, RNA is converted to cDNA and sequenced using next-generation sequencing platforms. The resulting transcriptome is assembled and searched for sequences homologous to the PKS fragments identified from genomic DNA.[6]

-

Quantitative PCR (qPCR): To compare gene expression levels between different strains or conditions (e.g., high- vs. low-toxin producers), qPCR is performed using primers specific to the identified PKS genes.

Localization of Genes using Fluorescence In Situ Hybridization (FISH)

To confirm that identified PKS genes reside within the dinoflagellate and not associated bacteria, FISH is employed.

Protocol: Fluorescence In Situ Hybridization (FISH)

-

Cell Preparation: K. brevis cultures are fixed, often with a formalin-based fixative, to preserve cellular structures.[7] In some protocols, cells are sorted using flow cytometry to separate dinoflagellate cells from bacteria.[1]

-

Permeabilization: The cell walls are permeabilized, for example with lysozyme, to allow probes to enter the cell.[8]

-

Probe Design & Labeling: Oligonucleotide probes complementary to the target PKS gene sequence are synthesized and labeled with a fluorescent dye (e.g., Cy3).[8]

-

Hybridization: The labeled probes are incubated with the prepared cells in a hybridization buffer. The probes bind (hybridize) to their complementary mRNA or DNA sequences inside the cell.[9]

-

Washing: Excess and non-specifically bound probes are washed away.[7]

-

Microscopy: Cells are mounted on a microscope slide and visualized using epifluorescence microscopy. The presence of a fluorescent signal within the dinoflagellate cell confirms the location of the gene.[9]

Quantitative Data on this compound Production

While precise enzymatic rates for the this compound pathway are not yet available, studies have quantified the cellular toxin content (cell quota) under various environmental conditions. Notably, cellular this compound levels can be influenced by factors such as the growth phase and osmotic stress, although reports on the latter have been conflicting.

| K. brevis Strain/Clone | Condition | This compound Cell Quota (pg/cell) | Reference |

| Wilson (Toxic line) | Salinity 35 (Control) | ~10 | [10] |

| Wilson (Toxic line) | Hypoosmotic Stress (Salinity 35 -> 27) | 11.8 ± 2.0 | [11] |

| Wilson (Toxic line) | Hypoosmotic Stress (Salinity 35 -> 27) | Increase from ~10 to 160 (Note: value later corrected to a smaller increase) | [10][12] |

| Wilson (Nontoxic line) | Salinity 35 & 27 | < 0.17 (Below Detection Limit) | [11] |

| CCMP 2228 | Salinity 35 (Control) | 10.6 ± 1.4 | [11] |

| CCMP 2228 | Hypoosmotic Stress (Salinity 35 -> 27) | 11.8 ± 2.0 | [11] |

| CCMP 2229 | Salinity 35 (Control) | 10.2 ± 1.7 | [11] |

| CCMP 2229 | Hypoosmotic Stress (Salinity 35 -> 27) | 10.1 ± 1.2 | [11] |

| SP1 | Hypoosmotic Stress | Remained low (<3) | [10] |

| K. brevis 165 | Logarithmic to Decline Phase | 6.78 to 21.53 | [13] |

Note: There is conflicting evidence in the literature regarding the effect of osmotic stress on this compound production. Some studies report a significant increase[10], while others find no significant change[11]. The original dramatic increase reported in one study was later corrected to a more modest one.[12]

Conclusion and Future Directions

The biosynthesis of brevetoxins is a highly complex process orchestrated by giant polyketide synthase assembly lines, utilizing an unconventional mix of precursors. While the overarching framework of a polyketide origin followed by cyclization is well-supported, the precise enzymatic steps, the structure of the PKS megasynthases, and the regulatory networks controlling toxin production remain largely enigmatic. Advances in long-read sequencing, proteomics, and genetic manipulation techniques for dinoflagellates will be crucial for fully assembling this intricate biosynthetic puzzle. A complete understanding of this pathway not only holds ecological significance but also opens avenues for the potential biotechnological production of this compound analogues for pharmacological research and drug development, leveraging their potent activity at voltage-gated sodium channels.[14]

References

- 1. Biosynthesis and Molecular Genetics of Polyketides in Marine Dinoflagellates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. repository.library.noaa.gov [repository.library.noaa.gov]

- 3. Further Insights into this compound Metabolism by de Novo Radiolabeling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Localization of polyketide synthase encoding genes to the toxic dinoflagellate Karenia brevis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. De novo assembly and characterization of the transcriptome of the toxic dinoflagellate Karenia brevis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Development of Fluorescence in situ Hybridization (FISH) Probes to Detect and Enumerate Gambierdiscus Species - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pure.mpg.de [pure.mpg.de]

- 9. m.youtube.com [m.youtube.com]

- 10. pnas.org [pnas.org]

- 11. Osmotic stress does not trigger this compound production in the dinoflagellate Karenia brevis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. oaktrust.library.tamu.edu [oaktrust.library.tamu.edu]

- 13. Profiling of this compound Metabolites Produced by Karenia brevis 165 Based on Liquid Chromatography-Mass Spectrometry [mdpi.com]

- 14. Molecular Determinants of this compound Binding to Voltage-Gated Sodium Channels - PMC [pmc.ncbi.nlm.nih.gov]

The Ecological Nexus of Brevetoxins: A Technical Guide to Their Role in Harmful Algal Blooms

Prepared for: Researchers, Scientists, and Drug Development Professionals

October 26, 2025

Executive Summary

Brevetoxins, a suite of potent neurotoxins produced by the dinoflagellate Karenia brevis, are the primary causative agents of Neurotoxic Shellfish Poisoning (NSP) and extensive marine life mortality associated with harmful algal blooms (HABs), commonly known as "red tides." These lipid-soluble polyether compounds exert their effects by binding to and persistently activating voltage-gated sodium channels (VSSCs), leading to uncontrolled nerve stimulation, cell death, and severe ecological disruption.[1][2][3] This technical guide provides an in-depth examination of the ecological role of brevetoxins, detailing their mechanism of action, trophic transfer, and environmental impact. It includes a compilation of quantitative data, detailed experimental protocols for toxin analysis, and visualizations of key biological and experimental pathways to serve as a comprehensive resource for the scientific community.

Brevetoxin Chemistry and Molecular Mechanism of Action

Brevetoxins are cyclic polyether compounds classified into two main structural types, A and B, based on their backbone structure.[2] this compound-B (PbTx-2) is typically the most abundant toxin produced by K. brevis.[4] Upon cell lysis, PbTx-2 can be reduced to PbTx-3 in the marine environment.[5][6]

The primary molecular target of brevetoxins is site 5 on the alpha-subunit of voltage-gated sodium channels (VSSCs).[1][7] This binding has three critical effects:

-

It lowers the activation potential, causing channels to open at more negative membrane potentials.

-

It inhibits the channel's inactivation process, leading to persistent activation and prolonged sodium influx.[7][8]

-

It results in repetitive firing of nerves, disrupting normal neurological processes.[1][2]

This sustained depolarization disrupts intracellular ion homeostasis, leading to a cascade of downstream effects, including significant alterations in intracellular calcium ([Ca²⁺]i) dynamics and the activation of signaling pathways such as the extracellular signal-regulated kinases 1/2 (ERK1/2) pathway, which can influence cell survival and plasticity.[5][9]

Core Ecological Roles of this compound

The primary ecological functions of brevetoxins appear to be defensive and competitive, though their potent bioactivity leads to cascading impacts throughout the ecosystem.

-

Ichthyotoxicity: Brevetoxins are potent fish-killing agents, leading to the massive fish kills characteristic of K. brevis blooms.[3][10] The toxins are absorbed through the gills, causing paralysis of the respiratory system.[11]

-

Allelopathy: While K. brevis does exhibit allelopathic activity, suppressing the growth of competing phytoplankton, studies have shown that brevetoxins are not the primary compounds responsible for these effects. Other, yet-to-be-fully-characterized molecules are believed to mediate this competitive advantage.

-

Grazing Deterrence: The role of brevetoxins as a direct grazing deterrent is complex. Some studies indicate that certain benthic herbivores are not deterred by this compound-laden food, suggesting they may act as vectors for toxin transfer rather than being repelled. This lack of deterrence in some species facilitates the entry of the toxins into the food web.

Environmental Fate and Trophic Transfer

Brevetoxins produced during a bloom enter the ecosystem through several pathways, leading to widespread contamination and bioaccumulation.

-

Aerosolization: K. brevis cells are fragile and can be ruptured by wave action, releasing toxins into the water.[3][12][13] These toxins can then become aerosolized in sea spray, causing respiratory irritation in humans and other terrestrial animals along the coast.[3][13]

-

Trophic Transfer and Biomagnification: Filter-feeding organisms, particularly bivalve shellfish like oysters and clams, ingest K. brevis cells and accumulate high concentrations of brevetoxins.[10] These toxins are then passed up the food chain as the shellfish are consumed by predators. This trophic transfer leads to mortality in higher-level consumers, including marine mammals (dolphins, manatees), sea turtles, and birds.[14][15] Fish can also accumulate toxins by consuming toxic plankton or contaminated prey, acting as another significant vector to top predators.[16]

Quantitative Data on this compound Distribution

The concentration of brevetoxins varies significantly depending on the bloom's intensity and the environmental compartment. The following tables summarize representative data from published studies.

Table 1: this compound Concentrations in Seawater and Aerosols

| Sample Matrix | This compound Concentration | K. brevis Cell Density (cells/L) | Reference |

| Seawater (Surf Zone) | 60 - 200 µg/L (PbTx-2+3) | 5 x 10⁶ - 20 x 10⁶ | [17] |

| Seawater | 20 ng/mL - 400 ng/mL | 1 x 10³ - 15 x 10⁶ | [18] |

| Seawater | ~100 ng/L | >5,000 | [6] |

| Marine Aerosol | 160 - 180 ng/m³ (PbTx-2+3) | 5 x 10⁶ - 20 x 10⁶ | [17] |

| Air Sampler Filters | 80 - 467 ng/cm² | 1 x 10³ - 15 x 10⁶ | [18] |

Table 2: this compound Bioaccumulation in Marine Organisms

| Organism Type | Tissue | This compound Concentration | Reference |

| Fish (various) | Viscera | up to 2,675 ng/g | [14] |

| Fish (various) | Muscle | up to 1,540 ng/g | [14] |

| Shorebird | Liver | 26 - 1,313 ng/g | [14] |

| Bivalve Molluscs | Whole Tissue | 1.9 - 2.8 µg/g (wet weight) | [19] |

| Carnivorous Gastropods | Whole Tissue | 1.0 - 2.6 µg/g (wet weight) | [19] |

| Bottlenose Dolphin (live) | Feces | 2 - 231 ng/g | [20] |

| Bottlenose Dolphin (live) | Urine | 0.8 - 90 ng/g | [20] |

| Sea Turtles (dead) | Liver, Feces | Highest concentrations found | [14] |

Note: The regulatory action level for brevetoxins in shellfish is 800 µg BTX-2 equivalents/kg (0.8 µg/g) of shellfish tissue.[21]

Key Experimental Protocols

Accurate detection and quantification of brevetoxins are critical for public health monitoring and research. The following sections outline the methodologies for key analytical techniques.

Protocol: Toxin Extraction from Shellfish Tissue

This protocol is a generalized procedure for extracting lipophilic brevetoxins from shellfish tissue for subsequent analysis.

-

Homogenization: Weigh 100 g of shucked, drained shellfish tissue. Homogenize the tissue in a blender until a uniform paste is achieved.

-

Solvent Extraction (Acetone): Transfer the homogenate to a centrifuge bottle. Add 200-400 mL of acetone and blend or shake vigorously for 5 minutes.

-

Centrifugation/Filtration: Centrifuge the mixture to pellet the solids. Decant the acetone supernatant. Alternatively, filter the mixture to separate the liquid extract.

-

Repeat Extraction: Repeat the acetone extraction on the tissue pellet to ensure complete recovery.

-

Solvent Partitioning (Optional for Cleanup): Combine the acetone extracts. The extract can be reduced in volume in vacuo and then partitioned against a non-polar solvent like hexane to remove lipids, or directly prepared for analysis.

-

Concentration: Evaporate the final extract to dryness under a stream of nitrogen.

-

Reconstitution: Reconstitute the dried extract in a known volume of appropriate solvent (e.g., methanol) for analysis by HPLC or ELISA.

Protocol: Quantification by Competitive ELISA

The Enzyme-Linked Immunosorbent Assay (ELISA) is a rapid screening method based on antibody-antigen recognition.

-

Plate Coating: Microtiter plates are pre-coated with sheep anti-brevetoxin antibodies.

-

Standard/Sample Addition: Add 50 µL of this compound standards or prepared sample extracts to the appropriate wells.

-

Competitive Binding: Add 50 µL of a this compound-enzyme conjugate (e.g., HRP-conjugate) to each well. The sample toxin and the enzyme-conjugated toxin will compete for binding to the immobilized antibodies. Incubate for 1 hour at room temperature.

-

Washing: Wash the plate multiple times with a wash buffer (e.g., PBS-T) to remove unbound reagents.

-

Substrate Addition: Add 100 µL of a chromogenic substrate solution (e.g., TMB). The enzyme on the bound conjugate will convert the substrate, producing a color. Incubate for 30 minutes.

-

Stopping Reaction: Add 100 µL of a stop solution (e.g., sulfuric acid) to each well.

-

Data Acquisition: Read the absorbance of each well at 450 nm using a microplate reader. The color intensity is inversely proportional to the this compound concentration in the sample.[8][22][23]

Protocol: Mouse Bioassay (Regulatory Standard)

The mouse bioassay is the traditional, though controversial, regulatory method for determining shellfish toxicity.

-

Extraction: Prepare a lipid-soluble extract from shellfish tissue, typically using diethyl ether.

-

Dose Preparation: The extract is evaporated and the residue is reconstituted in a carrier vehicle, such as 5% Tween-saline.[24]

-

Injection: Inject a 1.0 mL dose intraperitoneally into laboratory mice (typically ICR strain, ~20 g). For NSP, five mice are used per test.[12][24]

-

Observation: Observe the mice for characteristic signs of neurotoxicity (e.g., paralysis, convulsions, respiratory distress) and record the time to death.[12]

-

Toxicity Calculation: The toxicity is expressed in Mouse Units (MU). One MU is the amount of toxin that kills 50% of the test mice within 930 minutes. The regulatory limit is 20 MU per 100 g of shellfish tissue.[10][25]

Implications for Drug Development

The unique mode of action of brevetoxins makes them valuable pharmacological tools for studying VSSC structure and function. Their ability to lock the channel in an open state provides a powerful probe for investigating nerve excitation. Furthermore, derivatives and antagonists, such as brevenal, which competitively displaces this compound from its binding site, hold potential for therapeutic development.[26] Brevenal has been shown to counteract the bronchoconstriction induced by brevetoxins, suggesting a potential avenue for developing treatments for aerosolized red tide exposure.[26]

Conclusion

Brevetoxins are highly significant biotoxins that play a central role in the ecological devastation caused by Karenia brevis harmful algal blooms. Their potent and specific interaction with voltage-gated sodium channels initiates a toxic cascade that permeates from the cellular level to the entire ecosystem, causing widespread mortality and posing a significant public health risk. A thorough understanding of their ecological dynamics, supported by robust and sensitive analytical methods, is essential for monitoring their presence, managing their impacts, and exploring their potential in biomedical research and drug development.

References

- 1. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. archimer.ifremer.fr [archimer.ifremer.fr]

- 5. This compound activation of voltage-gated sodium channels regulates Ca2+ dynamics and ERK1/2 phosphorylation in murine neocortical neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Emerging Insights into Brevetoxicosis in Sea Turtles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. This compound (NSP), ELISA 96 tests [goldstandarddiagnostics.com]

- 9. This compound activation of voltage-gated sodium channels regulates Ca dynamics and ERK1/2 phosphorylation in murine neocortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Neurotoxic Shellfish Poisoning - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Integration of Alternative Methods of Analysis with the Neurotoxic Shellfish Poisoning Monitoring and Management Framework - NCCOS - National Centers for Coastal Ocean Science [coastalscience.noaa.gov]

- 12. thepsci.eu [thepsci.eu]

- 13. Karenia – Harmful Algal Blooms [hab.whoi.edu]

- 14. researchgate.net [researchgate.net]

- 15. "Vectors of Brevetoxins to Marine Mammals" by Leanne J. Flewelling [digitalcommons.usf.edu]

- 16. Red tides and marine mammal mortalities: Unexpected this compound vectors may account for deaths long after or remote from an algal bloom - PMC [pmc.ncbi.nlm.nih.gov]

- 17. This compound Concentrations in Marine Aerosol: Human Exposure Levels During a Karenia brevis Harmful Algal Bloom - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Competitive ELISA: An Accurate, Quick and Effective Tool to Monitor Brevetoxins in Environmental and Biological Sample - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Trophic transfer of brevetoxins to the benthic macrofaunal community during a bloom of the harmful dinoflagellate Karenia brevis in Sarasota Bay, Florida - NRC Publications Archive - Canada.ca [nrc-publications.canada.ca]

- 20. Frontiers | Utility of Red Tide (Karenia brevis) Monitoring Data as a Predictive Tool to Estimate this compound Accumulation in Live, Free-Ranging Marine Mammals [frontiersin.org]

- 21. Guidance Level for Brevetoxins in French Shellfish - PMC [pmc.ncbi.nlm.nih.gov]

- 22. atzlabs.com [atzlabs.com]

- 23. goldstandarddiagnostics.us [goldstandarddiagnostics.us]

- 24. besjournal.com [besjournal.com]

- 25. Marine biotoxins [fao.org]

- 26. Chemodiversity of Brevetoxins and Other Potentially Toxic Metabolites Produced by Karenia spp. and Their Metabolic Products in Marine Organisms [mdpi.com]

The Pharmacology of Brevetoxin and Its Receptor Sites: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Brevetoxins, a group of potent neurotoxins produced by the marine dinoflagellate Karenia brevis, are the causative agents of Neurotoxic Shellfish Poisoning (NSP). These lipid-soluble polyether compounds exert their effects by binding to a specific receptor site on voltage-gated sodium channels (VGSCs), leading to profound alterations in neuronal excitability. This technical guide provides an in-depth exploration of the pharmacology of brevetoxin, its mechanism of action, and its interaction with its receptor sites. It includes a summary of quantitative binding data, detailed experimental protocols for studying this compound, and visualizations of key signaling pathways and experimental workflows.

Introduction

Brevetoxins are a family of cyclic polyether compounds that are classified into two main types: this compound A and this compound B, with various chemical subtypes.[1] Their lipophilic nature allows them to traverse cell membranes and interact with their primary molecular target: the voltage-gated sodium channel (VGSC). This interaction is responsible for the diverse neurological and physiological symptoms associated with NSP. Understanding the intricate pharmacology of this compound is crucial for the development of effective therapeutics and diagnostic tools.

Mechanism of Action

Brevetoxins bind to a specific site on the α-subunit of VGSCs, designated as neurotoxin receptor site 5.[1][2][3] This binding event induces a conformational change in the channel, leading to several key functional alterations:

-

Shift in Voltage-Dependence of Activation: this compound binding causes the VGSC to activate at more negative membrane potentials, increasing the likelihood of channel opening at the resting state.[2][4]

-

Prolonged Mean Open Time: The channels remain in an open state for a longer duration, leading to a persistent influx of sodium ions.[5][6]

-

Inhibition of Inactivation: The normal inactivation process of the VGSC is impaired, preventing the channel from closing in a timely manner.[2][5]

-

Induction of Sub-conductance States: this compound can induce the channel to open to states with lower conductance than the fully open state.[4]

These modifications result in a sustained depolarization of the cell membrane, leading to uncontrolled nerve firing and excessive neurotransmitter release.[7]

This compound Receptor Site 5

This compound receptor site 5 is located on the α-subunit of the VGSC, a large transmembrane protein composed of four homologous domains (I-IV), each containing six transmembrane segments (S1-S6).[4] Photoaffinity labeling and mutagenesis studies have identified that this compound binds to a cleft formed by the IS6 and IVS5 transmembrane segments.[2][8] This binding site is distinct from other neurotoxin binding sites on the VGSC, although allosteric interactions with sites 2 and 4 have been observed.[2][4]

Quantitative Binding Data

The affinity of brevetoxins for their receptor site has been quantified using various experimental techniques, primarily radioligand binding assays. The following tables summarize key quantitative data for this compound binding.

Table 1: this compound Binding Affinity (Kd) and Maximum Binding Capacity (Bmax)

| Ligand | Preparation | Kd (nM) | Bmax (pmol/mg protein) | Reference |

| [3H]PbTx-3 | Rat brain synaptosomes | 2.9 | 6.8 | [9] |

| [42-3H]-PbTx3 | tsA-201 cells expressing Nav1.2 | Not specified | Not specified | [2] |

| [42-3H]-PbTx3 | tsA-201 cells expressing Nav1.4 | 1.8 ± 0.61 | Not specified | [2] |

| [42-3H]-PbTx3 | tsA-201 cells expressing Nav1.5 | 12 ± 1.4 | Not specified | [2] |

| Acridinium BTXB2 | Rat brain synaptosome | 0.84 | 6.76 | [10] |

Table 2: EC50 Values for this compound Analogs

| Analog | Assay | EC50 (µM) | Reference |

| PbTx-2 (aldehyde) | THP-1 monocyte cytotoxicity | Not specified | [11] |

| PbTx-6 (aldehyde) | THP-1 monocyte cytotoxicity | Not specified | [11] |

| PbTx-3 (alcohol) | THP-1 monocyte cytotoxicity | >50 | [11] |

| BTX-B5 (alcohol) | THP-1 monocyte cytotoxicity | >70 | [11] |

Downstream Signaling Pathways

The persistent activation of VGSCs by this compound initiates a cascade of downstream signaling events, primarily driven by the sustained influx of Na+ and subsequent membrane depolarization.

Calcium Homeostasis and Glutamate Release

The depolarization caused by Na+ influx leads to the opening of voltage-gated calcium channels (VGCCs) and the reversal of the Na+/Ca2+ exchanger, resulting in a significant increase in intracellular calcium concentration ([Ca2+]i).[5][12] This elevated [Ca2+]i triggers the release of neurotransmitters, most notably glutamate.[5][12] The excessive glutamate release can lead to excitotoxicity and neuronal damage through the overstimulation of glutamate receptors like the NMDA receptor.[6][12]

Figure 1: this compound-induced glutamate release pathway.

ERK1/2 and CREB Activation

In neocortical neurons, this compound-induced changes in Ca2+ dynamics lead to the activation of the extracellular signal-regulated kinases 1/2 (ERK1/2) signaling pathway.[5] This, in turn, can lead to the phosphorylation of the cAMP responsive element-binding protein (CREB), a transcription factor involved in neuronal survival, plasticity, and learning.[5]

Figure 2: Downstream ERK1/2 and CREB signaling.

Sensory Neuron Signaling via PAR2 and TRPV4

In sensory neurons, this compound-induced effects can also be mediated through a pathway involving Protease-Activated Receptor 2 (PAR2) and Transient Receptor Potential Vanilloid 4 (TRPV4).[13][14] This pathway, which may involve cathepsin S, contributes to sensory disturbances and the release of substance P.[13][14]

Figure 3: PAR2 and TRPV4 signaling in sensory neurons.

Experimental Protocols

The study of this compound pharmacology relies on a variety of specialized experimental techniques. The following sections provide an overview of the methodologies for key experiments.

Radioligand Binding Assay

This assay is used to determine the affinity (Kd) and density (Bmax) of this compound binding sites.[15] A radiolabeled this compound analog (e.g., [3H]PbTx-3) is incubated with a preparation of neuronal membranes (e.g., rat brain synaptosomes).

Methodology:

-

Membrane Preparation: Isolate synaptosomes from rat brain tissue by differential centrifugation.

-

Incubation: Incubate the synaptosomal membranes with increasing concentrations of the radiolabeled this compound in a suitable buffer. For competition assays, a fixed concentration of radioligand is co-incubated with increasing concentrations of an unlabeled competitor.

-

Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters.

-

Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

-

Data Analysis: Analyze the data using Scatchard or non-linear regression analysis to determine Kd and Bmax values.

Figure 4: Workflow for a radioligand binding assay.

Patch-Clamp Electrophysiology

This technique allows for the direct measurement of ion channel activity in single cells, providing detailed information on how this compound alters VGSC function.[16]

Methodology:

-

Cell Preparation: Use cultured neurons or cells heterologously expressing specific VGSC subtypes.

-

Pipette Formation: A glass micropipette with a very small tip diameter is brought into contact with the cell membrane to form a high-resistance seal (gigaohm seal).

-

Recording Configuration: Establish a whole-cell recording configuration by rupturing the patch of membrane under the pipette tip.

-

Voltage Clamp: Clamp the membrane potential at a holding potential and apply voltage steps to elicit sodium currents.

-

Toxin Application: Perfuse the cell with a solution containing this compound and record the changes in the sodium current.

-

Data Analysis: Analyze the current traces to determine changes in activation voltage, inactivation kinetics, and current amplitude. Automated patch-clamp systems can increase the throughput of these experiments.[17]

Figure 5: Workflow for patch-clamp electrophysiology.

Calcium Imaging

This technique is used to visualize and quantify changes in intracellular calcium concentration in response to this compound exposure.[18]

Methodology:

-

Cell Loading: Load cultured neurons with a calcium-sensitive fluorescent indicator dye (e.g., Fura-2 AM).

-

Baseline Measurement: Mount the cells on a fluorescence microscope and measure the baseline fluorescence intensity.

-

Toxin Application: Perfuse the cells with a solution containing this compound.

-

Image Acquisition: Continuously acquire fluorescence images to monitor changes in intracellular calcium levels over time.

-

Data Analysis: Analyze the changes in fluorescence intensity to quantify the magnitude and kinetics of the calcium response.

Figure 6: Workflow for calcium imaging.

Conclusion

Brevetoxins represent a fascinating and complex class of marine neurotoxins. Their specific interaction with receptor site 5 on voltage-gated sodium channels leads to a cascade of events that profoundly impact neuronal function. A thorough understanding of their pharmacology, facilitated by the experimental techniques outlined in this guide, is essential for mitigating the public health risks associated with harmful algal blooms and for exploring the potential of this compound-related compounds as pharmacological tools or therapeutic leads. The continued investigation into the molecular details of this compound-receptor interactions and the downstream signaling pathways will undoubtedly pave the way for novel strategies to counteract their toxic effects and harness their unique properties for biomedical applications.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. Brevetoxins: unique polyether dinoflagellate toxins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Molecular Determinants of this compound Binding to Voltage-Gated Sodium Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound activation of voltage-gated sodium channels regulates Ca2+ dynamics and ERK1/2 phosphorylation in murine neocortical neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. iangibbins.com.au [iangibbins.com.au]

- 8. Molecular Determinants of this compound Binding to Voltage-Gated Sodium Channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Brevetoxins, unique activators of voltage-sensitive sodium channels, bind to specific sites in rat brain synaptosomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Chemiluminescent Receptor Binding Assay for Ciguatoxins and Brevetoxins Using Acridinium this compound-B2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. This compound-Induced Neural Insult in the Retrosplenial Cortex of Mouse Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Calcium Increase and Substance P Release Induced by the Neurotoxin this compound-1 in Sensory Neurons: Involvement of PAR2 Activation through Both Cathepsin S and Canonical Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Calcium Increase and Substance P Release Induced by the Neurotoxin this compound-1 in Sensory Neurons: Involvement of PAR2 Activation through Both Cathepsin S and Canonical Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. giffordbioscience.com [giffordbioscience.com]

- 16. orbit.dtu.dk [orbit.dtu.dk]

- 17. Automated Patch Clamp for the Detection of Tetrodotoxin in Pufferfish Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Frontiers | Calcium Imaging and the Curse of Negativity [frontiersin.org]

Brevetoxin Analogues and Their Relative Toxicity: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of brevetoxin analogues, their mechanisms of action, and relative toxicities. It includes detailed experimental protocols for key toxicity assessment methods and visual representations of signaling pathways and experimental workflows to facilitate understanding and further research in this field.

Introduction to Brevetoxins

Brevetoxins (PbTxs) are a group of potent neurotoxins produced by the marine dinoflagellate Karenia brevis. These lipid-soluble polyether compounds are responsible for neurotoxic shellfish poisoning (NSP) in humans and widespread fish kills during harmful algal blooms. The unique ladder-like structure of brevetoxins allows them to interact with voltage-gated sodium channels (VGSCs), leading to a cascade of downstream effects. The toxicity of brevetoxins varies among analogues, depending on their specific chemical structure and how they interact with their molecular targets.

Relative Toxicity of this compound Analogues

The toxicity of this compound analogues is typically assessed using various in vivo and in vitro methods. The following table summarizes the available quantitative data on the relative toxicity of several common this compound analogues.

| This compound Analogue | Assay Type | Species/Cell Line | Endpoint | Value | Reference |

| PbTx-1 | Mouse Bioassay | Mouse (i.p.) | LD50 | ~16 µg/kg | [1] |

| PbTx-2 | Mouse Bioassay | Mouse (i.p.) | LD50 | ~20 µg/kg | [1] |

| PbTx-2 | Cytotoxicity Assay | THP-1 Monocytes | EC50 | 478 nM | [2] |

| PbTx-2 | Receptor Binding Assay | Rat Brain Synaptosomes | EC50 | ~3-fold lower than PbTx-3 | [2] |

| PbTx-3 | Mouse Bioassay | Mouse (i.p.) | LD50 | ~30 µg/kg | [1] |

| PbTx-3 | Cytotoxicity Assay | THP-1 Monocytes | EC50 | >10,000 nM | [2] |

| PbTx-3 | Receptor Binding Assay | Rat Brain Synaptosomes | EC50 | ~3-fold higher than PbTx-2 | [2] |

| PbTx-6 | Receptor Binding Assay | Rat Brain Synaptosomes | EC50 | Higher than PbTx-2 and PbTx-3 | [2] |

| BTX-B5 | Receptor Binding Assay | Rat Brain Synaptosomes | EC50 | Higher than PbTx-2 and PbTx-3 | [2] |

| Brevenal | Receptor Binding Assay | Rat Brain Synaptosomes | Ki | ~100-fold higher than brevetoxins | [3] |

Signaling Pathway of Brevetoxins

The primary mechanism of action for brevetoxins involves their binding to a specific site (site 5) on the α-subunit of voltage-gated sodium channels (VGSCs) in excitable cells such as neurons and muscle cells.[4][5] This binding leads to a conformational change in the channel, causing it to open at the resting membrane potential and remain open for a longer duration.[6] The persistent influx of Na+ ions leads to membrane depolarization, spontaneous and repetitive firing of neurons, and ultimately, neurotransmitter release.[4][6] This uncontrolled neuronal activity manifests as the symptoms of neurotoxic shellfish poisoning. Some studies suggest that brevetoxins may also have other mechanisms of action, such as inducing an inflammatory response in immune cells, which may not be directly linked to VGSC binding.[6]

Caption: this compound signaling pathway.[4][5][6]

Experimental Protocols

Mouse Bioassay for this compound Toxicity

The mouse bioassay is the traditional method for determining the toxicity of this compound-contaminated samples.

Methodology:

-

Sample Preparation: Shellfish tissues are extracted with a suitable solvent (e.g., acetone), and the extract is evaporated to dryness. The residue is then redissolved in a vehicle, typically 1% Tween-60 in saline.

-

Animal Dosing: A standardized dose of the extract is injected intraperitoneally (i.p.) into laboratory mice (e.g., ICR strain).

-

Observation: The mice are observed for signs of neurotoxicity, such as paralysis, convulsions, and respiratory distress. The time from injection to death is recorded.

-

Toxicity Calculation: The toxicity is expressed in Mouse Units (MU), where one MU is the amount of toxin that kills 50% of the mice in a specific timeframe. The LD50 (the dose that is lethal to 50% of the animals) can also be determined.

Receptor Binding Assay

This in vitro assay measures the affinity of this compound analogues for their binding site on the VGSC.

Methodology:

-

Synaptosome Preparation: Rat brain synaptosomes, which are rich in VGSCs, are prepared by homogenization and differential centrifugation of brain tissue.

-

Binding Reaction: A known concentration of a radiolabeled this compound analogue (e.g., [³H]PbTx-3) is incubated with the synaptosome preparation in the presence of varying concentrations of the unlabeled test compound (the competitor).

-

Separation and Scintillation Counting: The bound and free radioligand are separated by rapid filtration. The amount of radioactivity bound to the synaptosomes is quantified using a liquid scintillation counter.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50 or EC50) is determined. This value is inversely proportional to the binding affinity of the test compound.

Neuro-2A Cytotoxicity Assay

The Neuro-2A (N2a) neuroblastoma cell-based assay is a common in vitro method for assessing the toxicity of compounds that act on sodium channels.

Methodology:

-

Cell Culture: Mouse neuroblastoma (Neuro-2a) cells are cultured in a suitable medium until they reach the desired confluence.

-

Sensitization: To enhance their sensitivity to brevetoxins, the cells are often pre-treated with ouabain (a Na+/K+-ATPase inhibitor) and veratridine (another VGSC activator).

-

Toxin Exposure: The sensitized cells are then exposed to various concentrations of the this compound analogue for a specific period (e.g., 24 hours).

-

Viability Assessment: Cell viability is measured using a colorimetric assay, such as the MTT assay, which measures the metabolic activity of the cells. A decrease in metabolic activity is indicative of cytotoxicity.

-

Data Analysis: The concentration of the this compound analogue that causes a 50% reduction in cell viability (EC50) is calculated.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for assessing the toxicity of a novel this compound analogue.

Caption: A typical experimental workflow for this compound analogue toxicity assessment.

Conclusion

This guide provides a foundational understanding of this compound analogues and their relative toxicities for researchers in the field. The provided data, protocols, and diagrams serve as a valuable resource for designing and conducting further studies to elucidate the complex mechanisms of this compound toxicity and to explore the potential for therapeutic applications of related compounds. As new analogues are discovered and synthesized, the systematic application of these and other advanced analytical techniques will be crucial for a comprehensive assessment of their biological activity.

References

- 1. The chemistry of brevetoxins: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Brevenal, a this compound antagonist from Karenia brevis, binds to a previously unreported site on mammalian sodium channels - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound activation of voltage-gated sodium channels regulates Ca2+ dynamics and ERK1/2 phosphorylation in murine neocortical neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

A Technical Guide to the History and Key Discoveries in Brevetoxin Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

Brevetoxins, a group of potent neurotoxins produced by the marine dinoflagellate Karenia brevis, have been the subject of extensive research for decades. Their unique chemical structures and specific mechanism of action on voltage-gated sodium channels (VGSCs) have made them invaluable tools for neuroscience and pharmacology, while their impact on public health and marine ecosystems continues to drive the development of sensitive detection methods. This in-depth technical guide provides a comprehensive overview of the history of brevetoxin research, detailing the key discoveries from their initial isolation and structural elucidation to the characterization of their binding site and the subsequent exploration of their diverse biological effects. This guide includes detailed experimental protocols for seminal studies, quantitative data on toxin potency and binding affinities, and visualizations of key pathways and experimental workflows to serve as a valuable resource for researchers, scientists, and drug development professionals.

Early History: From Red Tides to Toxin Isolation

Reports of massive fish kills in the Gulf of Mexico, now known to be caused by K. brevis blooms (red tides), date back to as early as 1844. Shellfish poisonings in Florida have been documented since the 1880s, but it was not until 1960 that the causative organism, then named Gymnodinium breve, was identified.[1] Early research focused on the ecological and toxicological aspects of these blooms, with the first attempts to isolate and characterize the toxic principles occurring in the mid-20th century.

A significant breakthrough came in the early 1970s with the application of high-performance liquid chromatography (HPLC), which allowed for the purification of two distinct toxic fractions.[2] These were later identified as this compound-B (PbTx-2) and its reduced form, this compound-3 (PbTx-3).

Experimental Protocol: Early this compound Extraction and Purification

The initial methods for extracting and purifying brevetoxins from K. brevis cultures were crucial for their eventual structural characterization. While modern methods utilize more advanced techniques, the foundational principles remain similar.

Objective: To isolate and purify brevetoxins from large-scale cultures of Karenia brevis.

Methodology:

-

Culture: Large-scale cultures of Karenia brevis (e.g., Wilson clone, CCMP2228) were grown in modified L1 medium at 24°C with a 12-hour light:dark cycle.[3]

-

Harvesting: Late logarithmic phase cultures were harvested by centrifugation or filtration to pellet the dinoflagellate cells.

-

Extraction: The cell pellet was extracted multiple times with solvents such as acetone or methanol to solubilize the lipophilic brevetoxins.[4]

-

Solvent Partitioning: The crude extract was subjected to liquid-liquid partitioning, typically between a non-polar solvent like diethyl ether or chloroform and an aqueous phase, to remove polar impurities.[5]

-

Chromatography: The resulting organic phase, rich in brevetoxins, was concentrated and subjected to a series of chromatographic steps for purification.

-

Silica Gel Chromatography: The extract was first passed through a silica gel column, eluting with a gradient of increasing polarity (e.g., hexane to ethyl acetate) to separate major classes of lipids.

-

High-Performance Liquid Chromatography (HPLC): Fractions containing brevetoxins were further purified by reverse-phase HPLC on a C18 column. A typical elution profile would involve a gradient of methanol and water.[6]

-

-

Purity Assessment: The purity of the isolated brevetoxins was assessed by analytical HPLC and spectroscopic methods.

The Groundbreaking Structural Elucidation of this compound B

The definitive chemical structure of a this compound was first reported in 1981 by Nakanishi and his colleagues.[7] They successfully elucidated the complex polycyclic ether structure of this compound B (PbTx-2), a landmark achievement in natural product chemistry. This discovery laid the foundation for understanding the structure-activity relationships of this toxin family.

Experimental Protocol: Structural Elucidation of this compound B (PbTx-2)

The structural elucidation of PbTx-2 involved a combination of spectroscopic techniques and chemical degradation.

Objective: To determine the complete chemical structure, including stereochemistry, of this compound B.

Methodology:

-

Purification: this compound B was purified to homogeneity from K. brevis extracts using the methods described in the previous section.

-

Crystallization: The purified PbTx-2 was crystallized to make it suitable for X-ray crystallographic analysis.

-

X-ray Crystallography: Single-crystal X-ray diffraction analysis was performed on the crystallized PbTx-2. This technique provided the three-dimensional arrangement of atoms in the molecule, revealing the complex ladder-like polyether backbone and the relative stereochemistry of many of the chiral centers.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Proton NMR was used to identify the different types of protons in the molecule and their connectivity through spin-spin coupling.

-

¹³C NMR: Carbon-13 NMR was used to determine the number and types of carbon atoms present.

-

2D NMR Techniques (e.g., COSY, HMQC): Two-dimensional NMR experiments were crucial in establishing the connectivity between protons and carbons, helping to piece together the fragments of the molecule.

-

-

Mass Spectrometry (MS): High-resolution mass spectrometry was used to determine the precise molecular weight and elemental composition of PbTx-2.

-

Chemical Degradation: Controlled chemical degradation of the PbTx-2 molecule into smaller, more easily identifiable fragments was performed to confirm certain structural features.

Unraveling the Mechanism of Action: The Voltage-Gated Sodium Channel

A pivotal moment in this compound research was the identification of their molecular target. In 1986, Poli, Mende, and Baden demonstrated that brevetoxins bind to a specific site on voltage-gated sodium channels in rat brain synaptosomes.[8] This discovery explained the neurotoxic effects of these compounds and established them as valuable probes for studying ion channel function.

Experimental Protocol: Radioligand Binding Assay for this compound Binding Site

The identification of the this compound binding site was achieved through competitive radioligand binding assays.

Objective: To identify and characterize the specific binding site for brevetoxins in neuronal membranes.

Methodology:

-

Preparation of Synaptosomes:

-

Rat brains were homogenized in a buffered sucrose solution.

-

The homogenate was subjected to differential centrifugation to isolate the synaptosomal fraction, which is enriched in nerve endings and their associated ion channels.

-

-

Radiolabeling of this compound: this compound (PbTx-3) was radiolabeled with tritium ([³H]) to allow for its detection and quantification at low concentrations.

-

Binding Assay:

-

Aliquots of the synaptosomal preparation were incubated with a fixed concentration of [³H]PbTx-3 in a suitable buffer (e.g., Tris-HCl) at 4°C.

-

To determine non-specific binding, a parallel set of incubations was performed in the presence of a large excess of unlabeled PbTx-3.

-

-

Separation of Bound and Free Radioligand: After incubation, the bound radioligand was separated from the free radioligand by rapid filtration through glass fiber filters. The filters trap the synaptosomes with the bound [³H]PbTx-3, while the unbound radioligand passes through.

-

Quantification of Binding: The radioactivity retained on the filters was measured using a liquid scintillation counter.

-

Data Analysis:

-

Specific Binding: Calculated by subtracting the non-specific binding from the total binding.

-

Saturation Binding: Performed by incubating the synaptosomes with increasing concentrations of [³H]PbTx-3 to determine the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax).

-

Competitive Binding: Conducted by incubating the synaptosomes with a fixed concentration of [³H]PbTx-3 and increasing concentrations of unlabeled this compound analogs or other neurotoxins to determine their relative affinities for the binding site.

-

This compound Signaling Pathway

Brevetoxins exert their effects by binding to site 5 on the α-subunit of VGSCs. This binding event leads to a cascade of downstream effects that disrupt normal neuronal function.

Quantitative Data on this compound Potency and Binding

The potency and binding affinity of different this compound analogs have been extensively studied. This quantitative data is crucial for understanding their structure-activity relationships and for risk assessment.

Table of LD50 Values for Brevetoxins in Mice

| Toxin | Route of Administration | LD50 (µg/kg) | Reference |

| PbTx-1 | Intraperitoneal | 110 | [9] |

| PbTx-2 | Intraperitoneal | 170 - 500 | [1] |

| PbTx-3 | Intraperitoneal | 180 | [10] |

| PbTx-3 | Oral | >1500 | [10] |

| PbTx-6 | Intraperitoneal | ~850 | [1] |

Table of Binding Affinities (Kd) of Brevetoxins for Voltage-Gated Sodium Channel Subtypes

| Toxin | NaV Subtype | Kd (nM) | Reference |

| [³H]PbTx-3 | Rat Brain (mixed subtypes) | 2.9 | [8] |

| [³H]PbTx-3 | NaV1.2 | ~2.4 | [11] |

| [³H]PbTx-3 | NaV1.4 | 1.8 | [11] |

| [³H]PbTx-3 | NaV1.5 | 12 | [11] |

| PbTx-3 | NaV1.7 | Resistant | [12] |

Conclusion

The history of this compound research is a testament to the power of interdisciplinary science, from the early ecological observations of red tides to the sophisticated chemical and pharmacological studies that have unraveled their molecular mechanisms. The key discoveries outlined in this guide have not only illuminated the biology of harmful algal blooms but have also provided invaluable tools for the study of ion channels and neuronal excitability. For researchers, scientists, and drug development professionals, the ongoing investigation of brevetoxins and their interactions with biological systems continues to offer exciting opportunities for new discoveries and potential therapeutic applications.

References

- 1. Toxicogenomic effects of marine brevetoxins in liver and brain of mouse - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ehp.niehs.nih.gov [ehp.niehs.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Profiling of this compound Metabolites Produced by Karenia brevis 165 Based on Liquid Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Chemodiversity of Brevetoxins and Other Potentially Toxic Metabolites Produced by Karenia spp. and Their Metabolic Products in Marine Organisms - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Brevetoxins, unique activators of voltage-sensitive sodium channels, bind to specific sites in rat brain synaptosomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Development of a New Monoclonal Antibody against Brevetoxins in Oyster Samples Based on the Indirect Competitive Enzyme-Linked Immunosorbent Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. This compound versus Brevenal Modulation of Human Nav1 Channels - PMC [pmc.ncbi.nlm.nih.gov]

physicochemical properties of different brevetoxin compounds

An In-depth Technical Guide on the Physicochemical Properties of Brevetoxin Compounds

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of various this compound compounds. The information is curated to be a valuable resource for researchers, scientists, and professionals involved in drug development and marine toxin research.

Physicochemical Properties of this compound Compounds

Brevetoxins are a group of lipid-soluble neurotoxins produced by the dinoflagellate Karenia brevis. They are cyclic polyether compounds classified into two main structural types: A-type and B-type. The variations in their side chains result in a variety of congeners with differing physicochemical properties.

The following table summarizes the key physicochemical properties of several major this compound compounds.

| This compound Compound | Toxin Type | Molecular Formula | Molecular Weight ( g/mol ) | Calculated LogP (XLogP3) | Known Solubilities |

| This compound-A (PbTx-1) | A | C₄₉H₇₀O₁₃ | 867.07 | 5.3 | Data not readily available |

| This compound-B (PbTx-2) | B | C₅₀H₇₀O₁₄ | 895.08 | 5.472 | Soluble in organic solvents |

| This compound-3 (PbTx-3) | B | C₅₀H₇₂O₁₄ | 897.1 | Data not readily available | Soluble in ethanol, methanol, and DMSO[1] |

| This compound-5 (PbTx-5) | B | Data not readily available | Data not readily available | Data not readily available | Data not readily available |

| This compound-6 (PbTx-6) | B | Data not readily available | Data not readily available | Data not readily available | Data not readily available |

| This compound-7 (PbTx-7) | A | Data not readily available | Data not readily available | Data not readily available | Data not readily available |

| This compound-9 (PbTx-9) | B | Data not readily available | Data not readily available | Data not readily available | Data not readily available |

Experimental Protocols

Detailed methodologies are crucial for the accurate determination of the physicochemical properties of brevetoxins. Below are protocols for key experiments cited in the literature.

Extraction of Brevetoxins from Karenia brevis Cultures

This protocol outlines a common method for extracting lipophilic brevetoxins from dinoflagellate cultures using solid-phase extraction (SPE).

Materials:

-

Karenia brevis culture

-

Methanol

-

Water, deionized

-

C18 Solid-Phase Extraction (SPE) cartridges

-

Centrifuge

-

Vortex mixer

-

Nitrogen evaporator

Procedure:

-

Cell Harvesting: Centrifuge the K. brevis culture to pellet the cells.

-

Cell Lysis and Extraction:

-

Resuspend the cell pellet in methanol.

-

Lyse the cells using sonication or homogenization.

-

Vortex the mixture vigorously for 2-3 minutes.

-

Centrifuge to pellet the cell debris.

-

Collect the methanolic supernatant containing the brevetoxins.

-

-

Solid-Phase Extraction (SPE):

-

Conditioning: Condition a C18 SPE cartridge by passing methanol through it, followed by deionized water.

-

Loading: Load the methanolic extract onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with a low percentage of methanol in water to remove polar impurities.

-

Elution: Elute the brevetoxins from the cartridge using 100% methanol.

-

-

Solvent Evaporation: Evaporate the methanol from the eluate under a gentle stream of nitrogen to concentrate the this compound extract.

-

Reconstitution: Reconstitute the dried extract in a known volume of an appropriate solvent for further analysis.

Determination of Lipophilicity (LogP) by Shake-Flask Method

The shake-flask method is the traditional and most straightforward technique for determining the octanol-water partition coefficient (LogP).

Materials:

-

Purified this compound compound

-

n-Octanol (pre-saturated with water)

-

Water (pre-saturated with n-octanol)

-

Separatory funnel or centrifuge tubes

-

Vortex mixer or shaker

-

UV-Vis spectrophotometer or HPLC system for concentration analysis

Procedure:

-

Preparation of Phases: Pre-saturate n-octanol with water and water with n-octanol by mixing them vigorously and allowing the phases to separate overnight.

-

Partitioning:

-

Dissolve a known amount of the this compound in the n-octanol phase.

-

Add an equal volume of the water phase to a separatory funnel or centrifuge tube.

-

Add the this compound-containing n-octanol phase to the funnel/tube.

-

-

Equilibration: Shake the mixture vigorously for a predetermined amount of time (e.g., 1-2 hours) to allow for the partitioning of the this compound between the two phases to reach equilibrium.

-

Phase Separation: Allow the phases to separate completely. If an emulsion forms, centrifugation can be used to aid separation.

-

Concentration Measurement: Carefully separate the two phases and determine the concentration of the this compound in each phase using a suitable analytical method (e.g., UV-Vis spectrophotometry at a specific wavelength or HPLC).

-

Calculation of LogP: The LogP is calculated using the following formula: LogP = log₁₀ ( [this compound]octanol / [this compound]water )

Cytotoxicity Assay Using Neuroblastoma (N2a) Cells

This assay is commonly used to assess the biological activity of brevetoxins.

Materials:

-

Neuroblastoma (N2a) cells

-

Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

-

This compound extract or purified compound

-

Ouabain and Veratridine (optional, to sensitize cells)

-

96-well cell culture plates

-

Cell viability reagent (e.g., MTT, XTT, or a lactate dehydrogenase (LDH) release assay kit)

-

Plate reader

Procedure:

-

Cell Seeding: Seed N2a cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Cell Sensitization (Optional): To increase the sensitivity of the N2a cells to brevetoxins, they can be pre-treated with ouabain and veratridine for a specific period.

-

Toxin Exposure: Prepare serial dilutions of the this compound extract or purified compound in the cell culture medium. Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include appropriate controls (vehicle control, positive control).

-

Incubation: Incubate the cells with the this compound for a set period (e.g., 24 or 48 hours).

-

Viability Assessment:

-

After the incubation period, assess cell viability using a chosen method. For an LDH assay, collect the cell culture supernatant to measure the release of LDH, an indicator of cell membrane damage.

-

Follow the manufacturer's instructions for the chosen viability reagent.

-

-

Data Analysis: Measure the absorbance or fluorescence using a plate reader. Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control. Determine the EC₅₀ value (the concentration of this compound that causes a 50% reduction in cell viability).

Signaling Pathways and Experimental Workflows

The primary mechanism of action of brevetoxins involves their binding to voltage-gated sodium channels (VGSCs), leading to a cascade of downstream cellular events.

This compound-Induced Signaling Pathway

Brevetoxins bind to site 5 on the alpha-subunit of VGSCs, causing them to open at normal resting membrane potentials.[1] This leads to a persistent influx of sodium ions (Na⁺), resulting in membrane depolarization. The depolarization, in turn, activates voltage-gated calcium channels (VGCCs), leading to an increase in intracellular calcium concentration ([Ca²⁺]i). This elevation in intracellular calcium triggers various downstream signaling pathways, including the activation of the Extracellular signal-Regulated Kinase (ERK) 1/2 pathway. Activated ERK1/2 can then translocate to the nucleus and phosphorylate transcription factors such as the cAMP response element-binding protein (CREB), leading to changes in gene expression, including that of Brain-Derived Neurotrophic Factor (BDNF).[2]

Caption: this compound-induced cellular signaling cascade.

Experimental Workflow for this compound Analysis

The following diagram illustrates a typical workflow for the extraction, purification, and analysis of brevetoxins from a biological sample.

Caption: General experimental workflow for this compound analysis.

References

Brevetoxin Metabolism and Detoxification in Marine Organisms: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Brevetoxins are a suite of potent neurotoxins produced by the marine dinoflagellate Karenia brevis. These lipid-soluble polyether compounds are responsible for neurotoxic shellfish poisoning (NSP) in humans and can cause massive fish kills and mortality in marine mammals and birds. The accumulation and transformation of brevetoxins within marine organisms are critical areas of study for seafood safety, environmental toxicology, and the development of potential therapeutics. This technical guide provides an in-depth overview of the core metabolic and detoxification pathways of brevetoxins in marine organisms, with a focus on shellfish and fish. It includes a compilation of quantitative data, detailed experimental protocols, and visual representations of key processes to aid researchers in this field.

Core Concepts in Brevetoxin Metabolism

The detoxification of brevetoxins in marine organisms primarily occurs through Phase I and Phase II metabolic reactions, analogous to xenobiotic metabolism in vertebrates. These processes aim to increase the water solubility of the lipophilic this compound molecules, facilitating their excretion.

Phase I Metabolism: This phase involves the introduction or exposure of functional groups on the this compound molecule, primarily through oxidation, reduction, and hydrolysis reactions. The key enzyme system responsible for these transformations is the Cytochrome P450 (CYP) monooxygenase system .[1][2] In fish, CYP enzymes, particularly the CYP1A subfamily, are known to be induced upon exposure to brevetoxins.[1]

Phase II Metabolism: In this phase, the modified brevetoxins (or parent toxins) are conjugated with endogenous molecules, which significantly increases their water solubility and facilitates elimination. A major pathway in marine organisms is conjugation with glutathione (GSH) , a reaction catalyzed by Glutathione S-transferases (GSTs) .[1][3][4] The resulting glutathione conjugates can be further metabolized to cysteine conjugates.[5][6]

This compound Metabolism in Marine Invertebrates: The Eastern Oyster (Crassostrea virginica)

Oysters are filter-feeding bivalves that can accumulate high concentrations of K. brevis cells and, consequently, brevetoxins. They are known to extensively metabolize these toxins.

The primary this compound produced by K. brevis is this compound-2 (PbTx-2). Upon ingestion by oysters, PbTx-2 is rapidly metabolized through two main pathways:

-

Reduction: The aldehyde group of PbTx-2 is reduced to a primary alcohol, forming this compound-3 (PbTx-3).[5]

-

Conjugation: PbTx-2 undergoes conjugation with cysteine, forming cysteine-PbTx conjugates. These conjugates can be further oxidized to form cysteine-PbTx sulfoxides.[5][6]

Interestingly, while PbTx-2 is quickly metabolized, its reduction product, PbTx-3, is eliminated more slowly and largely without further metabolism.[5] The cysteine conjugates, however, can persist in oyster tissues for several months.[6]

This compound Metabolism in Fish

Fish can be exposed to brevetoxins through ingestion of contaminated prey or direct uptake from the water. The hepatobiliary system plays a crucial role in the detoxification and elimination of these toxins in fish.[1]

Similar to other vertebrates, fish utilize Phase I and Phase II enzymes for this compound metabolism. Studies in redfish (Scianops ocellatus) and gulf toadfish (Opsanus beta) have shown the involvement of Cytochrome P450 enzymes and Glutathione S-transferases.[1] Exposure to this compound has been shown to induce the activity of certain CYP enzymes, such as ethoxyresorufin-O-deethylase (EROD), which is a marker for CYP1A activity.[1]

The metabolic pathways in fish can be more complex than in oysters, involving a series of oxidation and conjugation steps. For example, in vitro studies with rat liver microsomes, which serve as a model for vertebrate metabolism, have shown that PbTx-2 can be metabolized to PbTx-3, PbTx-9, and a diol metabolite through CYP-catalyzed reactions. Furthermore, the formation of glutathione and cysteine conjugates has also been identified.

Quantitative Data on this compound Metabolites

The identification and quantification of this compound metabolites are primarily achieved using liquid chromatography-mass spectrometry (LC-MS). The table below summarizes the mass-to-charge ratios (m/z) of key this compound congeners and their metabolites.

| Compound | Parent Toxin | Organism(s) | [M+H]⁺ (m/z) | Reference(s) |

| This compound-2 | PbTx-2 | K. brevis, Oysters, Fish | 895.5 | |

| This compound-3 | PbTx-2 | Oysters, Fish | 897.5 | [5] |

| Cysteine-PbTx-2 Conjugate | PbTx-2 | Oysters, Rats | 1018 | [5] |

| Cysteine-PbTx-2 Sulfoxide | PbTx-2 | Oysters | 1034 | [5] |

| Glutathione-PbTx-2 Conjugate | PbTx-2 | Rats, Human Cell Line | 1222 | |

| BTX-B5 | PbTx-2 | Rats, Cockles, Mussels | 911 | |

| This compound-9 | PbTx-2 | Fish, Rats | 899 | |

| Diol this compound-2 Metabolite | PbTx-2 | Rats | 929 |

Detailed Experimental Protocols

This compound Extraction from Shellfish Tissue

This protocol is adapted from methods used for the analysis of brevetoxins in oysters.[1]

Materials:

-

Homogenized shellfish tissue

-

Acetone

-

Methanol (80% and 100%)

-

n-Hexane

-

C18 Solid-Phase Extraction (SPE) cartridges

-

Centrifuge

-

Rotary evaporator

Procedure:

-

Extract a known weight of homogenized shellfish tissue (e.g., 100 g) with acetone (2:1 v/w).

-

Centrifuge the mixture and collect the supernatant.

-

Remove the acetone from the supernatant by rotary evaporation.

-

Re-solubilize the dried residue in 80% methanol.

-

Defat the methanolic solution by washing with an equal volume of n-hexane.

-

Evaporate the methanolic layer to dryness.

-

Re-solubilize the residue in 25% methanol.

-

Condition a C18 SPE cartridge with 100% methanol followed by 25% methanol.

-

Load the sample onto the SPE cartridge.

-

Wash the cartridge with 25% methanol to remove polar interferences.

-

Elute the brevetoxins with 100% methanol.

-

Evaporate the eluate to dryness and re-solubilize in a known volume of methanol for analysis.

LC-MS/MS Analysis of Brevetoxins

This is a generalized protocol for the analysis of brevetoxins using liquid chromatography-tandem mass spectrometry.

Instrumentation:

-

High-Performance Liquid Chromatograph (HPLC) or Ultra-High-Performance Liquid Chromatograph (UHPLC)

-

Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Chromatographic Conditions (Example):

-

Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm)

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Gradient: A linear gradient from a lower to a higher percentage of mobile phase B over a set time (e.g., 5% to 95% B in 10 minutes).

-

Flow Rate: 0.2-0.4 mL/min

-

Column Temperature: 30-40 °C

Mass Spectrometry Conditions (Example):

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Scan Mode: Multiple Reaction Monitoring (MRM)

-

MRM Transitions: Specific precursor-to-product ion transitions for each this compound congener and metabolite of interest (see table above for precursor ions).

Procedure:

-

Prepare a series of calibration standards of known this compound concentrations.

-

Inject the prepared sample extracts and calibration standards into the LC-MS/MS system.

-

Identify and quantify the brevetoxins in the samples by comparing their retention times and MRM transitions to those of the standards.

In Vitro this compound Metabolism Assay with Fish Liver Microsomes

This protocol is for assessing the Phase I metabolism of brevetoxins using fish liver microsomes.

Materials:

-

Fish liver microsomes (or S9 fraction)

-

This compound standard (e.g., PbTx-2)

-

Potassium phosphate buffer (e.g., 0.1 M, pH 7.4)

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Acetonitrile (for quenching the reaction)

-

Incubator/water bath (37°C)

-

Centrifuge

Procedure:

-

Prepare an incubation mixture containing the fish liver microsomes, potassium phosphate buffer, and the this compound standard in a microcentrifuge tube.

-

Pre-incubate the mixture at 37°C for a few minutes.

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Incubate at 37°C for a specific time period (e.g., 60 minutes).

-

Stop the reaction by adding an equal volume of ice-cold acetonitrile.

-

Centrifuge the mixture to precipitate the proteins.

-

Analyze the supernatant for the disappearance of the parent this compound and the formation of metabolites using LC-MS/MS.

Cytochrome P450 (EROD) Induction Assay

This assay measures the induction of CYP1A enzymes in fish exposed to brevetoxins by quantifying ethoxyresorufin-O-deethylase (EROD) activity.

Materials:

-

Liver microsomes from control and this compound-exposed fish

-

7-ethoxyresorufin

-

Resorufin standard

-

NADPH

-

Tris-HCl buffer

-

Fluorometric plate reader

Procedure:

-

Prepare a reaction mixture containing liver microsomes and Tris-HCl buffer in a microplate well.

-

Add 7-ethoxyresorufin to each well.

-

Initiate the reaction by adding NADPH.

-

Incubate at a controlled temperature.

-

Measure the fluorescence of the product, resorufin, at specific time points using a fluorometric plate reader (excitation ~530 nm, emission ~590 nm).

-

Calculate the EROD activity as the rate of resorufin formation per milligram of microsomal protein per minute.

-

Compare the EROD activity between control and this compound-exposed fish to determine the level of CYP1A induction.

Glutathione S-Transferase (GST) Activity Assay

This colorimetric assay measures the total GST activity in a sample.

Materials:

-

Sample (e.g., cell lysate, tissue homogenate)

-

Phosphate buffer (pH 6.5)

-

1-chloro-2,4-dinitrobenzene (CDNB)

-

Reduced glutathione (GSH)

-

Spectrophotometer

Procedure:

-

Prepare a reaction cocktail containing phosphate buffer, CDNB, and GSH.

-

Add the sample to a cuvette or microplate well.

-

Add the reaction cocktail to initiate the reaction.

-

Measure the increase in absorbance at 340 nm over time. This corresponds to the formation of the GSH-CDNB conjugate.